molecular formula C21H24N2O3 B11508282 methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate

methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate

Cat. No.: B11508282
M. Wt: 352.4 g/mol
InChI Key: DCNHCKZTSYOXED-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoate ester linked to an indole moiety, which is further substituted with a methoxy group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis platforms and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the synthesis include methanesulfonic acid, methanol, and various catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoate ester and an indole moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 3-[[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamino]methyl]benzoate

InChI

InChI=1S/C21H24N2O3/c1-14-18(19-12-17(25-2)7-8-20(19)23-14)9-10-22-13-15-5-4-6-16(11-15)21(24)26-3/h4-8,11-12,22-23H,9-10,13H2,1-3H3

InChI Key

DCNHCKZTSYOXED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CC(=CC=C3)C(=O)OC

Origin of Product

United States

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